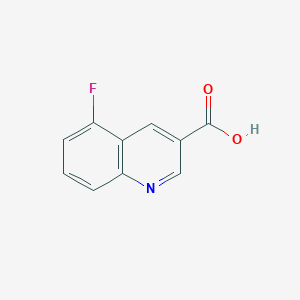

5-Fluoroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

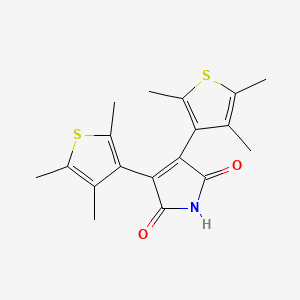

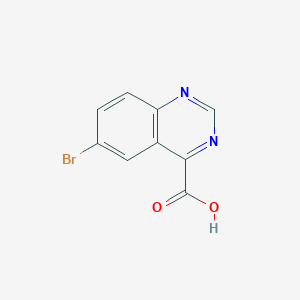

5-Fluoroquinoline-3-carboxylic acid is a chemical compound with the formula C10H6FNO2 . It has a molecular weight of 191.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of fluoroquinolones involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A fluoroquinolone prodrug, PA2808, was prepared and shown to convert to the highly active parent drug PA2789 .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline-3-carboxylic acid consists of 14 heavy atoms, 10 of which are aromatic . It has one rotatable bond, four H-bond acceptors, and one H-bond donor .Physical And Chemical Properties Analysis

5-Fluoroquinoline-3-carboxylic acid has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.444 mg/ml or 0.00232 mol/l .科学的研究の応用

Antineoplastic Activity

Fluoroquinolines have been studied for their potential antineoplastic (anti-cancer) properties. Derivatives of fluoroquinolines, such as those containing cyclohexyl groups, have shown effectiveness as inhibitors of topoisomerase II in cancer cells like HeLa cells .

Synthesis of Derivatives

The Vilsmeier–Haack reaction has been applied to synthesize 2-chloro-7-fluoroquinoline-3-carbaldehydes, which can be further modified by replacing chlorine with various nucleophiles or converting the aldehyde group to carboxylic acid and imine groups .

Molecular Docking Analysis

Fluoroquinoline derivatives have been used in in silico molecular docking studies to predict their interactions with biological targets, which is crucial for drug design and discovery processes .

Pharmacokinetic Studies

These compounds are also subject to pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for developing new medications .

Method Development for Synthesis

Researchers have developed methods for synthesizing quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acids, which could potentially be adapted for the synthesis of 5-Fluoroquinoline-3-carboxylic acid derivatives .

作用機序

Target of Action

5-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV, thereby interfering with DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal bacterial cell cycle, leading to cell death

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes fluoroquinolones effective against a wide range of Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of 5-Fluoroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the ionization state of the compound, which may affect its absorption and distribution

Safety and Hazards

特性

IUPAC Name |

5-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTAMMFETWWSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)